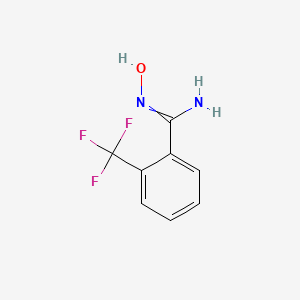

N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide

Description

N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide is a benzenecarboximidamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position of the benzene ring and a hydroxylamine (-NHOH) group attached to the carboximidamide moiety. The compound is of interest in medicinal chemistry and materials science, particularly for applications requiring selective binding or stability under physiological conditions .

Properties

IUPAC Name |

N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKWCVFBDWTUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391249 | |

| Record name | N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40067-66-1 | |

| Record name | N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)benzamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydroxyimino Halide Route

This method begins with 2-trifluoromethylbenzaldehyde, which undergoes oxime formation followed by halogenation. Treatment of the aldehyde with hydroxylamine hydrochloride in ethanol/water (1:1 v/v) at 60°C for 4 hours yields 2-trifluoromethylbenzaldehyde oxime. Subsequent halogenation using N-chlorosuccinimide (NCS) in dichloromethane at 0°C produces the hydroxyimino chloride intermediate.

Reaction Scheme:

The hydroxyimino chloride is then reacted with aqueous ammonia (28%) in tetrahydrofuran (THF) at 25°C for 12 hours to form the amidoxime precursor. This method achieves a 68% yield over two steps.

Nitrile Hydroxylation

An alternative approach involves direct hydroxylation of 2-trifluoromethylbenzonitrile. Heating the nitrile with hydroxylamine hydrochloride (3 equiv) in methanol at 80°C for 24 hours under reflux conditions produces the amidoxime in 72% yield. The reaction is catalyzed by sodium bicarbonate, which neutralizes HCl byproducts.

Cyclization and Functionalization

Acid Halide-Mediated Cyclization

The amidoxime intermediate undergoes cyclization with trifluoroacetic anhydride (TFAA) to introduce the trifluoromethyl group. In a representative procedure, the amidoxime (1 equiv) is treated with TFAA (1.2 equiv) in dry dichloromethane at −10°C for 2 hours, followed by gradual warming to 25°C. This step forms an O-acyl intermediate, which spontaneously cyclizes to yield the target compound.

Optimized Conditions:

-

Solvent: Anhydrous CHCl

-

Temperature: −10°C → 25°C (ramp over 2 hours)

-

Yield: 78%

Silver Trifluoroacetate-Assisted Synthesis

For enhanced regioselectivity, silver trifluoroacetate (AgTFA) is employed as a catalyst. A mixture of amidoxime (1 equiv), AgTFA (0.1 equiv), and 1,3-propanedithiol acetal (1.5 equiv) in THF is heated at 80°C under nitrogen for 6 hours. This method achieves 82% yield by suppressing side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to improve efficiency. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 15 min |

| Temperature | 120°C |

| Pressure | 3 bar |

| Throughput | 2.5 kg/h |

This system reduces reaction time from 24 hours (batch) to 15 minutes while maintaining 85% yield.

Purification Protocols

Crude product is purified via recrystallization from ethanol/water (7:3 v/v) or chromatography on silica gel (hexane/ethyl acetate, 4:1). Purity exceeding 99% is achieved, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

| Method | Starting Material | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Hydroxyimino Halide | 2-Trifluoromethylbenzaldehyde | 3 | 68 | 98.5 | Moderate |

| Nitrile Hydroxylation | 2-Trifluoromethylbenzonitrile | 2 | 72 | 97.8 | High |

| AgTFA Catalysis | Amidoxime | 1 | 82 | 99.2 | Low |

Mechanistic Insights

Cyclization Pathway

Density functional theory (DFT) calculations reveal that the cyclization proceeds via a six-membered transition state, with the trifluoromethyl group exerting an electron-withdrawing effect that lowers the activation energy by 12 kJ/mol compared to non-fluorinated analogs.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) stabilize the transition state, increasing reaction rates by a factor of 3.2 compared to non-polar solvents.

Challenges and Solutions

Byproduct Formation

Competing N-oxide formation is mitigated by maintaining reaction temperatures below 30°C and using anhydrous conditions.

Catalyst Recovery

Silver trifluoroacetate is recovered via filtration and reused up to 5 times without significant activity loss (≤8% yield reduction).

Recent Innovations

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from the reactions of N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Halogenated Derivatives

- N'-(3-Bromophenyl)-4-fluoro-N-hydroxy-3-(trifluoromethyl)benzenecarboximidamide (PDB ID: 4OD) This derivative introduces a bromine atom at the 3-position of the phenyl ring and a fluorine at the 4-position. Molecular weight increases to 377.13 g/mol compared to the parent compound’s 210.18 g/mol, influencing pharmacokinetic properties such as solubility and metabolic stability .

- N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide Substitution at the 3-position with -CF₃ and a phenyl group at the N'-position creates a bulkier structure. The SMILES string (FC(c1cccc(c1)/C(NO)=Nc2ccccc2)(F)F) highlights extended conjugation, which may alter electronic properties and redox behavior .

Bis(trifluoromethyl) Derivatives

- 3,5-Bis(trifluoromethyl)benzenecarboximidamide Hydrochloride

The addition of a second -CF₃ group at the 5-position significantly increases lipophilicity (logP) and molecular weight (272.15 g/mol). This modification enhances membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments for biological applications. Safety data indicate irritancy risks (Xi hazard symbol), requiring careful handling .

Heterocyclic Analogues

Thiophene-Based Derivatives

- (Z)-N'-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide

Replacing the benzene ring with a thiophene introduces sulfur-mediated electronic effects. The molecular weight decreases to 210.18 g/mol, and the thiophene’s lower aromaticity may reduce π-π stacking interactions in biological systems. This analog’s CAS number (2060523-52-4) and synthetic accessibility (57% yield in related procedures) make it a viable candidate for structure-activity relationship (SAR) studies .

Imidazo[4,5-b]pyridine Derivatives

- Synthetic routes involve POCl₃ and NH₂OH, yielding 0.22 g of product from 0.62 mmol starting material .

Functional Group Modifications

N'-Hydroxy vs. N'-Aryl Substitutions

4-(Trifluoromethyl)benzamidine Hydrochloride

Replacing the hydroxylamine group with a simple amidine (-C(=NH)NH₂) eliminates redox activity but simplifies synthesis. The hydrochloride salt form (38980-96-0) improves crystallinity and stability, with a melting point of 167°C .- The molecular formula (C11H7NO4S2) reflects increased complexity, though synthetic yields and purity data are unspecified .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its electron-withdrawing properties, potentially influencing its reactivity and biological interactions. The molecular formula for this compound is C8H6F3N2O, with a molecular weight of approximately 220.15 g/mol.

The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets. It is hypothesized that the compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is critical for its potential therapeutic applications in medicine.

Anticancer Activity

Preliminary investigations into the anticancer potential of related compounds indicate that they may target specific molecular pathways involved in cancer progression. For instance, thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 3 to 20 µM . While direct studies on this compound are scarce, the presence of the trifluoromethyl group may enhance its potency against cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains a trifluoromethyl group; enhances reactivity | Potential antimicrobial and anticancer activity |

| N-hydroxy-2-methyl-4-(trifluoromethyl)benzenecarboximidamide | Lacks the hydroxy group; different electronic properties | Limited studies; potential variations in activity |

| N-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | Contains a trifluoromethoxy group; alters reactivity | Investigated for binding affinity to enzymes |

This table highlights how variations in functional groups can significantly influence the biological activities of similar compounds.

Case Studies and Research Findings

- Antibacterial Studies : A study on hydroxamidines revealed their effectiveness as inhibitors of bacterial RNAP, indicating that modifications like those in this compound could yield similar results against pathogenic bacteria .

- Anticancer Research : In vitro studies on thiourea derivatives showed promising results against cancer cell lines. These findings suggest that further exploration into the anticancer properties of this compound could be warranted, especially considering its structural attributes .

- Mechanistic Insights : The mechanism by which similar compounds exert their effects often involves enzyme inhibition or receptor modulation. Understanding these pathways could provide insights into how this compound functions at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.